4-Chloro-4'-methylbenzhydrol
Description
Contextualization within Substituted Benzhydrol Chemistry
The parent compound of this class is diphenylmethanol, also known as benzhydrol, which consists of a methane (B114726) molecule substituted with two phenyl groups and one hydroxyl group. wikipedia.org Substituted benzhydrols are derivatives of this structure where one or more hydrogen atoms on the phenyl rings are replaced by other functional groups.
4-Chloro-4'-methylbenzhydrol is a disubstituted benzhydrol, featuring a chlorine atom on one phenyl ring and a methyl group on the other. The positions of these substituents, denoted by the '4' and '4'-' locants, indicate they are at the para-position relative to the carbon atom connecting the phenyl ring to the central carbinol group. The synthesis of such compounds often involves the reduction of the corresponding substituted benzophenone (B1666685), in this case, 4-Chloro-4'-methylbenzophenone (B188998). oregonstate.edu The study of variously substituted benzhydrols, including those with halogen or alkyl groups, is a field of ongoing research, with early work dating back to the beginning of the 20th century. wikipedia.org
Significance of Benzhydryl Frameworks in Contemporary Organic Synthesis Research
The benzhydryl framework is a significant structural motif in modern organic chemistry, recognized for its presence in a wide array of functional molecules. This framework is a core component in many pharmaceutical agents, including antihistamines, antiallergenic agents, and antihypertensive drugs. wikipedia.orgfishersci.com For instance, the benzhydryl group is found in the structure of many histamine (B1213489) H1 antagonists like diphenylhydramine. wikipedia.org
Beyond its role in bioactive molecules, the benzhydryl group is also employed as a protecting group in multi-step organic syntheses. For example, it has been used to selectively protect nitrogen atoms in uracil (B121893) analogues, a crucial step in the synthesis of modified nucleosides. acs.org The benzhydryl moiety is also utilized as a terminating group in polymerization reactions and as an intermediate in the production of agrochemicals. fishersci.com Its utility extends to the synthesis of complex carbocyclic and heterocyclic scaffolds. rsc.org
Overview of Research Domains Applicable to Halogenated and Alkyl-Substituted Benzhydrol Derivatives
The introduction of halogen atoms and alkyl groups onto the benzhydrol scaffold significantly influences the molecule's steric and electronic properties, making these derivatives valuable subjects of research across several domains. mdpi.com
In medicinal chemistry, these derivatives are investigated for a range of potential biological activities. For example, research into new antituberculosis agents has involved the synthesis of benzhydrol derivatives with halogen (such as fluorine and bromine) and alkyl substitutions to probe their interaction with biological targets. su.ac.th The benzhydryl amine framework, a related structure, has been explored for antiviral and antibacterial properties. researchgate.net
In materials science and organic synthesis, halogenated and alkyl-substituted benzhydrols serve as versatile intermediates. The varied substituents allow for fine-tuning of the molecule's reactivity and physical properties, making them useful in the synthesis of polymers and other specialized organic compounds. wikipedia.orgfishersci.com
Chemical Data
The following tables provide key data for this compound and its direct precursor.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | (4-chlorophenyl)(p-tolyl)methanol |
| CAS Number | 13389-74-7 |
| Molecular Formula | C₁₄H₁₃ClO |
| Molecular Weight | 232.70 g/mol |
Data compiled from available chemical information sources. echemi.comfigshare.com
Table 2: Properties of 4-Chloro-4'-methylbenzophenone
| Property | Value |
|---|---|
| Chemical Name | (4-chlorophenyl)(4-methylphenyl)methanone |
| CAS Number | 5395-79-9 |
| Molecular Formula | C₁₄H₁₁ClO |
| Molecular Weight | 230.69 g/mol chemicalbook.comnih.gov |
| Melting Point | 127–129 °C rsc.org |
| Appearance | White solid rsc.org |
This compound is a common precursor, synthesized via Friedel-Crafts acylation of toluene (B28343) with 4-chlorobenzoyl chloride. oregonstate.edu
Mentioned Compounds
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 4-Acetylbenzophenone |
| 4-Aminobenzophenone |
| 4-Bromo-4'-chlorobenzophenone |
| 4-Bromo-4'-fluorobenzophenone |
| 4-Bromo-4'-methoxybenzophenone |
| 4-Bromo-4'-methylbenzophenone |
| 4-Bromobenzophenone |
| 4-Chloro-2'-methylbenzophenone |
| 4-Chloro-3-fluoro-3'-methylbenzhydrol |
| 4-Chloro-3-fluoro-4'-methylbenzhydrol |
| 4-Chloro-4'-fluorobenzophenone |
| 4-Chloro-4'-methoxybenzophenone |
| This compound |
| 4-Chloro-4'-methylbenzophenone |
| 4-Chloro-4'-nitrobenzophenone |
| 4-Chlorobenzhydryl chloride |
| 4-Chlorobenzoyl chloride |
| 4,4'-Dichlorobenzophenone (B107185) |
| 4,4'-Dichloro-α-methylbenzhydrol |
| 4,4'-Dimethylbenzhydryl 3,5-dinitrobenzoate |
| 4,4'-Dimethylbenzophenone |
| 3,4'-Dichlorobenzhydryl chloride |
| 3,3',5,5'-Tetrachlorobenzhydrol |
| 3,3',5,5'-Tetrachlorobenzhydryl bromide |
| Benzhydrol (Diphenylmethanol) |
| Benzophenone |
| Diphenylhydramine |
| Fluorobenzene |
| Modafinil |
| 4-Methoxy-4'-methylbenzhydrol |
| 4-Methoxybenzophenone |
| 4-Methoxycarbonyl-4'-methylbenzophenone |
| 2-(4-Methylbenzoyl)thiophene |
| 4-Nitrobenzoyl chloride |
| 4-Phenylbenzophenone |
| Toluene |
| p-Toluoyl chloride |
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLIAPEJJBIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 4 Methylbenzhydrol
Preparation of the Benzophenone (B1666685) Precursor: 4-Chloro-4'-methylbenzophenone (B188998)
The immediate precursor to the target compound is 4-chloro-4'-methylbenzophenone. This unsymmetrical diaryl ketone is synthesized through methods that form a carbon-carbon bond between the two distinct aryl rings and the central carbonyl carbon.
A cornerstone of aromatic chemistry, the Friedel-Crafts acylation is a principal method for preparing aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.
In the context of 4-chloro-4'-methylbenzophenone, this is typically achieved through the reaction of 4-chlorobenzoyl chloride with toluene (B28343). chemguide.co.ukyoutube.com The reaction is mediated by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride, forming a highly electrophilic acylium ion. scribd.comlibretexts.org
The methyl group on the toluene ring is an ortho-, para-directing activator. Due to steric hindrance, the acylation occurs almost exclusively at the para position, leading to the desired 4-chloro-4'-methylbenzophenone product. chemguide.co.ukyoutube.comlibretexts.org The reaction is typically conducted in a suitable inert solvent, such as dichloromethane (B109758), at controlled temperatures to manage its exothermic nature. youtube.comscribd.com
| Reaction Component | Role/Species | Typical Conditions |
| Toluene | Aromatic Substrate | Reactant |
| 4-Chlorobenzoyl Chloride | Acylating Agent | Reactant |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Anhydrous, stoichiometric amounts |
| Dichloromethane | Solvent | Inert, dry |
| Temperature | Reaction Parameter | Often started at 0°C, then room temperature scribd.com |
Modern synthetic organic chemistry offers powerful cross-coupling reactions as an alternative to classical methods. While less traditional for this specific molecule, transition-metal-catalyzed cross-coupling reactions provide a versatile route to unsymmetrical diaryl ketones.
One such approach involves the coupling of an arylboronic acid with an arylaldehyde, catalyzed by a ruthenium complex. For instance, a reaction between 4-chlorophenylboronic acid and p-tolualdehyde in the presence of a suitable ruthenium catalyst could yield the target benzophenone. chemicalbook.com These methods are often valued for their high functional group tolerance and milder reaction conditions compared to Friedel-Crafts reactions. A dual catalytic system using a benzophenone-derived photosensitizer and a nickel catalyst has also been reported for the direct benzylic C–H acylation of toluene with acid chlorides, offering another potential route to unsymmetrical ketones. rsc.org
Reduction of 4-Chloro-4'-methylbenzophenone to 4-Chloro-4'-methylbenzhydrol
Once the 4-chloro-4'-methylbenzophenone precursor is obtained, the final step is the reduction of its ketone functional group to a secondary alcohol. The key challenge in this step is chemoselectivity: reducing the carbonyl without affecting the aryl-chlorine bond or other parts of the molecule.
Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of ketones. This process involves reacting the ketone with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. epa.gov For the reduction of benzophenone derivatives, catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) are effective. epa.govacs.org
The reaction is typically carried out in a solvent like 2-propanol or methanol. epa.govacs.org The conditions, including hydrogen pressure, temperature, and catalyst loading, can be optimized to ensure the selective reduction of the carbonyl group to a hydroxyl group, yielding this compound. acs.org Studies on similar benzophenones have shown that the reaction can be highly selective, leaving other functional groups intact. epa.govacs.org
Metal hydride reagents are a staple for the reduction of carbonyl compounds due to their excellent chemoselectivity and mild reaction conditions. Sodium borohydride (NaBH₄) is a particularly suitable reagent for this transformation. zenodo.orgzenodo.org
Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones to the corresponding alcohols. zenodo.orgsciencing.com It does not typically reduce more robust functional groups like esters, amides, or, importantly, aryl halides. The reduction of 4-chloro-4'-methylbenzophenone with NaBH₄ is generally performed in a protic solvent such as methanol or ethanol (B145695) at or below room temperature. zenodo.orgsciencing.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the final product, this compound. sciencing.comyoutube.com
| Method | Reagent(s) | Selectivity | Typical Solvents |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C) | Good; can be optimized to avoid dehalogenation. | 2-Propanol, Methanol epa.govacs.org |
| Metal Hydride Reduction | Sodium Borohydride (NaBH₄) | Excellent; highly selective for carbonyls over aryl halides. | Methanol, Ethanol zenodo.orgsciencing.com |
The reduction of the prochiral 4-chloro-4'-methylbenzophenone creates a new stereocenter at the carbinol carbon, resulting in a racemic mixture of (R)- and (S)-4-chloro-4'-methylbenzhydrol. The field of asymmetric synthesis offers strategies to control this stereochemical outcome, producing an excess of one enantiomer.
Asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful techniques for achieving this. These methods employ transition metal catalysts, such as ruthenium or manganese, complexed with chiral ligands. acs.orgdatapdf.com For example, the asymmetric hydrogenation of unsymmetrical benzophenones has been achieved with high enantioselectivity using manganese(I) catalysts bearing chiral PNN tridentate ligands. acs.org Similarly, ruthenium complexes with chiral diamine ligands have been used for the highly enantioselective hydrogenation of substituted benzophenones. nih.gov These catalytic systems create a chiral environment around the ketone, directing the hydride addition to one face of the carbonyl group preferentially, thereby yielding an optically active benzhydrol product. datapdf.comnih.gov
Alternative Synthetic Routes to Substituted Benzhydrols
Grignard Reagent Addition to Substituted Benzaldehydes or Ketones
A primary and versatile method for synthesizing substituted benzhydrols is the Grignard reaction. sigmaaldrich.comlibretexts.org This reaction involves the nucleophilic addition of a Grignard reagent, an organomagnesium halide (R-Mg-X), to the electrophilic carbonyl carbon of an aldehyde or ketone. mnstate.edu For the synthesis of this compound, this can be achieved by two main pathways: the reaction of p-tolylmagnesium bromide with p-chlorobenzaldehyde or the reaction of 4-chlorophenylmagnesium bromide with 4-methylbenzaldehyde (p-tolualdehyde).
The Grignard reagent is prepared by reacting an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). sigmaaldrich.com It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will react with water. sigmaaldrich.comyoutube.com The synthesis of phenylmagnesium bromide, for example, involves the reaction of bromobenzene with magnesium in anhydrous ether, often initiated with a small amount of iodine to activate the magnesium surface. mnstate.eduyoutube.com
Once formed, the Grignard reagent is added to the substituted benzaldehyde. mt.com The nucleophilic aryl group from the Grignard reagent attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. youtube.com This intermediate is then hydrolyzed in a subsequent step, typically with a dilute acid like aqueous ammonium chloride or hydrochloric acid, to protonate the alkoxide and yield the final benzhydrol product. youtube.commt.com
For instance, the synthesis of a related compound, 2-methyl-1-(4-methylphenyl)propan-1-ol, was achieved by reacting a Grignard reagent from 2-bromopropane with p-tolualdehyde. odinity.com The reaction was performed in anhydrous diethyl ether, followed by quenching with an acidic solution to yield the desired alcohol. odinity.com High yields, often exceeding 95%, can be achieved for these types of reactions under carefully controlled conditions. mt.comchemspider.com
| Grignard Reagent | Carbonyl Compound | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phenylmagnesium bromide | Benzaldehyde | Anhydrous THF | Reagents added at 0°C, dropwise addition. | 96.5–97.4% Purity | mt.com |
| Chlorobenzene/Bromobenzene Mixture | Benzaldehyde | THF/Toluene | Reflux for 2h after Grignard formation, then addition of aldehyde below 8°C. | 95% | chemspider.com |
| 2-bromopropane | p-tolualdehyde | Anhydrous diethyl ether | Reflux for 15 min, then addition of aldehyde over 5 min. | Not specified | odinity.com |
Nucleophilic Addition Reactions to Benzophenone Derivatives
An alternative and widely used strategy for the synthesis of substituted benzhydrols involves the reduction of the corresponding benzophenone derivative. This transformation is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.
A common and effective reagent for this purpose is sodium borohydride (NaBH₄). ivypanda.comyoutube.com This reagent is a source of hydride ions and is known for its selectivity in reducing aldehydes and ketones without affecting other functional groups like esters, which are less reactive. youtube.com The reaction mechanism involves the nucleophilic attack of the borohydride anion (BH₄⁻) on the partially positive carbonyl carbon of the benzophenone. ivypanda.com This attack breaks the carbon-oxygen pi bond, creating an alkoxide intermediate which is subsequently protonated during an aqueous or alcoholic workup to give the secondary alcohol. ivypanda.comyoutube.com
For example, the reduction of benzophenone to benzhydrol can be carried out using sodium borohydride in a protic solvent like methanol or ethanol. ivypanda.comchemspider.com One procedure details dissolving benzophenone in methanol, followed by the slow addition of an aqueous sodium borohydride solution. The reaction can be driven to completion by gentle heating, with yields reported as high as 95%. chemspider.com Similarly, a small-scale experiment converting benzophenone to benzhydrol reported yields of 63-72% after recrystallization. ivypanda.com
Catalytic hydrogenation is another method for the reduction of benzophenones. cmu.eduacs.org This process typically involves hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. cmu.eduacs.org While effective, this method can sometimes lead to over-reduction, yielding the corresponding diphenylmethane. cmu.eduacs.org However, by carefully selecting the catalyst and controlling reaction conditions such as temperature and pressure, high selectivity for the benzhydrol product can be achieved. cmu.eduacs.org For example, hydrogenation of benzophenone using a ruthenium complex as a catalyst has been shown to produce benzhydrol in nearly quantitative yield with no detectable diphenylmethane byproduct. cmu.edu
| Starting Material | Reagent/Catalyst | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzophenone | Sodium Borohydride (NaBH₄) | Methanol/Water | Addition at 35°C, then reflux for 1h. | 95% | chemspider.com |
| Benzophenone | Sodium Borohydride (NaBH₄) | Not specified | Standard laboratory conditions. | 63-72% | ivypanda.com |
| Benzophenone | trans-RuCl₂(phosphine)₂(diamine)/t-C₄H₉OK/H₂ | 2-propanol | 8 atm H₂, 35°C, 18h. | ~100% | cmu.edu |
| Benzophenone | Raney Nickel/H₂ | 2-propanol | Lower temperatures to maintain selectivity. | High yield | acs.org |
Chemical Transformations and Reaction Mechanisms of 4 Chloro 4 Methylbenzhydrol
Derivatization Strategies of Benzhydrol Alcohols
Benzhydrols, including 4-Chloro-4'-methylbenzhydrol, undergo a variety of chemical transformations to produce a range of derivatives. These reactions primarily involve the substitution or elimination of the hydroxyl group.
The dehydration of this compound leads to the formation of 1-chloro-4-(1-(p-tolyl)vinyl)benzene. This elimination reaction typically proceeds through an E1 or E2 mechanism. libretexts.orgresearchgate.net In an E1 mechanism, the reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a stable secondary carbocation. Subsequent deprotonation of an adjacent carbon atom results in the formation of the alkene. The stability of the resulting alkene, often predicted by Zaitsev's rule, influences the regioselectivity of the reaction. youtube.com The E2 mechanism, conversely, is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. ucsb.edu
Ether derivatives of this compound can be synthesized through O-alkylation. This process involves the reaction of the alcohol with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile and attacks the alkyl halide in an SN2 reaction. The choice of the alkylating agent and reaction conditions can influence the yield and selectivity of the etherification process. nih.gov A chemoselective O-alkylation can be achieved using specific reagents and catalysts. nih.gov
Esterification of this compound can be achieved through several methods, most commonly by reacting the alcohol with a carboxylic acid or its derivatives, such as acyl chlorides or carboxylic anhydrides. researchgate.netwikipedia.org
Reaction with Carboxylic Acids (Fischer Esterification): This acid-catalyzed reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and the equilibrium can be shifted towards the ester product by removing water or using an excess of one of the reactants. libretexts.org
Reaction with Acyl Chlorides: Acyl chlorides are highly reactive and react readily with alcohols to form esters. ugent.belibretexts.org This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct. wikipedia.org
Reaction with Carboxylic Anhydrides: Carboxylic anhydrides also react with alcohols to produce esters, often in the presence of an acid or base catalyst. The reaction with anhydrides can sometimes offer better yields and milder reaction conditions compared to using acyl chlorides. tcichemicals.com
| Esterification Method | Reagent | Catalyst | Byproduct |
| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H2SO4) | Water |
| Acyl Chloride Method | Acyl Chloride | Base (e.g., Pyridine) | HCl |
| Anhydride Method | Carboxylic Anhydride | Acid or Base | Carboxylic Acid |
The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding benzhydryl halide. Common halogenating agents include thionyl chloride (SOCl2) for chlorination and phosphorus tribromide (PBr3) for bromination. libretexts.orgreddit.com The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.org The use of catalytic amounts of dimethylformamide (DMF) can facilitate this reaction. reddit.com
Mechanistic Investigations of Substituent Effects on Reactivity
The substituents on the aromatic rings of benzhydrol derivatives significantly influence their reactivity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, affect the stability of reaction intermediates and transition states. libretexts.orglumenlearning.com
The chlorine atom in this compound is an electron-withdrawing group, primarily through its inductive effect (-I). quora.com Conversely, the methyl group is an electron-donating group through hyperconjugation and a weak inductive effect (+I). cardiff.ac.uk
In reactions that proceed through a carbocation intermediate, such as SN1 or E1 reactions, the stability of this intermediate is crucial in determining the reaction rate. The electron-donating methyl group helps to stabilize the positive charge on the benzylic carbon through hyperconjugation and inductive effects. libretexts.orglibretexts.org In contrast, the electron-withdrawing chlorine atom destabilizes the carbocation through its inductive effect. quora.com
Studies on substituted benzhydrols have shown that electron-donating groups increase the rate of reactions involving carbocation formation, while electron-withdrawing groups decrease the rate. rsc.orgresearchgate.net The correlation of reaction rates with Hammett σ+ parameters is often used to quantify these electronic effects and provides evidence for the development of significant positive charge in the transition state. rsc.org
Influence of Methyl Group on Reaction Pathways
The presence of a para-methyl group on one of the phenyl rings of this compound significantly directs its reactivity, particularly in nucleophilic substitution reactions. These reactions for benzhydrols typically proceed through a unimolecular nucleophilic substitution (SN1) mechanism. rsc.orgwikipedia.org This mechanism involves a two-step process where the first and rate-determining step is the loss of the hydroxyl group (often after protonation in acidic conditions) to form a planar benzhydryl carbocation intermediate. chemicalnote.comchemistrysteps.com
Analysis of Electronic and Steric Effects
The reactivity of this compound is a direct consequence of the combined electronic and steric effects of its two substituents: the para-chloro group and the para-methyl group.
Electronic Effects: The electronic influence of substituents on the reaction rates of benzhydrols can be quantitatively assessed using Hammett plots, which correlate reaction rates with Hammett σ+ constants. rsc.org These plots are consistent with a significant build-up of positive charge in the transition state, supporting an SN1 mechanism. rsc.org
Methyl Group (-CH₃): As an electron-donating group, it has a negative Hammett σ+ value. It stabilizes the carbocation intermediate, increasing the rate of nucleophilic substitution. yale.edu
Chloro Group (-Cl): As an electron-withdrawing group (due to its electronegativity) and a weak deactivator, it has a positive Hammett σ+ value. It destabilizes the carbocation intermediate, which would tend to decrease the reaction rate compared to an unsubstituted benzhydrol.
Steric Effects: Steric effects in this molecule are generally considered less significant than the electronic effects, as the substituents are in the para position, remote from the reaction center (the benzylic carbon). youtube.com Steric hindrance primarily becomes a factor when bulky groups are located at the ortho positions, which could impede the approach of a nucleophile or affect the planarity of the carbocation. youtube.com For this compound, the para-substitution pattern minimizes steric hindrance around the reactive site.
Interactive Table: Influence of Substituents on Benzhydrol Reactivity
| Substituent | Position | Electronic Effect | Influence on Carbocation Stability | Predicted Effect on SN1 Reaction Rate |
| -CH₃ | para | Electron-Donating (EDG) | Stabilizing | Increase |
| -Cl | para | Electron-Withdrawing (EWG) | Destabilizing | Decrease |
Oxidation Pathways of Benzhydrols
Oxidation to Corresponding Ketones
A primary and well-documented chemical transformation of benzhydrols, including this compound, is the oxidation of the secondary alcohol group to form the corresponding ketone. niscpr.res.inniscpr.res.in The product of this reaction is 4-Chloro-4'-methylbenzophenone (B188998).
Various oxidizing agents can accomplish this transformation. Kinetic studies on the oxidation of para-substituted benzhydrols by reagents such as benzimidazolium dichromate (BIDC) in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) show that the reaction follows pseudo-first-order kinetics. niscpr.res.inniscpr.res.in In some systems, the kinetics are of the Michaelis-Menten type, which suggests the formation of a pre-equilibrium complex between the benzhydrol and the oxidant. niscpr.res.inniscpr.res.in
The mechanism generally involves the following key steps:
Formation of a chromate (B82759) ester intermediate between the alcohol and the Cr(VI) species.
The rate-determining step, which is the cleavage of the α-C-H bond (the bond between the carbon and hydrogen on the hydroxyl-bearing carbon). niscpr.res.inniscpr.res.inijcrt.org This is confirmed by primary kinetic isotope effect studies, where replacing this hydrogen with deuterium (B1214612) significantly slows the reaction. niscpr.res.in
The transfer of a hydride ion or a proton-coupled electron transfer, leading to the collapse of the intermediate to form the benzophenone (B1666685) product and a reduced form of the oxidant. ijcrt.orgresearchgate.net
Interactive Table: Kinetic Parameters for Benzhydrol Oxidation
| Parameter | Observation | Implication |
| Reaction Order | First order with respect to oxidant and H⁺. niscpr.res.inniscpr.res.in | The oxidant and acid are directly involved in the rate-determining steps. |
| Substrate Dependence | Michaelis-Menten type kinetics observed. niscpr.res.inniscpr.res.in | A reversible complex forms between the benzhydrol and the oxidant before the rate-limiting step. |
| Kinetic Isotope Effect (kH/kD) | Significantly greater than 1 (e.g., 5.93 at 293 K). niscpr.res.inniscpr.res.in | The α-C-H bond is broken in the rate-determining step. |
Studies of Oxidative Degradation Mechanisms
While the initial oxidation yields a stable ketone, further oxidative degradation of the resulting benzophenone can occur under more stringent conditions, such as those used in advanced oxidation processes (AOPs) for environmental remediation. mdpi.comelsevierpure.com Studies on the degradation of various benzophenone derivatives reveal complex multi-step pathways. mdpi.comnih.gov
The degradation of the benzophenone core structure is typically initiated by the attack of highly reactive species, such as hydroxyl radicals (•OH). mdpi.com The proposed degradation pathway involves several stages:
Hydroxylation: Hydroxyl radicals attack the aromatic rings, adding -OH groups to form mono-, di-, and tri-hydroxylated benzophenone derivatives. mdpi.com
Ring Cleavage: The continuous attack by radicals leads to the opening of the aromatic rings. mdpi.comnih.gov This breaks the stable aromatic system, forming smaller, linear carboxylic acids.
Mineralization: These smaller organic acids, such as glycolic acid, oxalic acid, and formic acid, are further oxidized, eventually leading to complete mineralization into carbon dioxide (CO₂) and water (H₂O). mdpi.com
The ultimate biodegradability of benzophenones appears to be influenced by their substitution patterns, with evidence suggesting that mineralization is more limited for derivatives that have at least one unsubstituted aromatic ring. nih.gov
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.
One-Dimensional (¹H and ¹³C) NMR for Structural Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons. The aromatic region would show complex multiplets due to the coupling of protons on the two different phenyl rings. The protons on the p-tolyl ring are expected to show two doublets, characteristic of a para-substituted benzene (B151609) ring. Similarly, the protons on the 4-chlorophenyl ring would also present as two doublets. The methine proton (CH-OH) would appear as a singlet, and its chemical shift would be influenced by the neighboring aromatic rings and the hydroxyl group. The methyl group protons on the tolyl ring would also appear as a singlet, typically in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information on the carbon framework of the molecule. The spectrum would display distinct signals for each unique carbon atom. The quaternary carbons, including the one bearing the chlorine atom, the one with the methyl group, and the ipso-carbons of the phenyl rings, would have characteristic chemical shifts. The methine carbon (CH-OH) would resonate in the typical range for a carbon attached to an oxygen atom. The aromatic carbons would appear in the downfield region, with their specific shifts influenced by the chloro and methyl substituents. The methyl carbon would be observed in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-4'-methylbenzhydrol (Based on data from analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methine CH | ~5.8 | ~75-76 |
| Aromatic CH (p-tolyl) | ~7.2-7.3 | ~126-130 |
| Aromatic CH (4-chlorophenyl) | ~7.3-7.4 | ~127-129 |
| Methyl CH₃ | ~2.3 | ~21 |
| Ipso-C (C-CH₃) | - | ~137-138 |
| Ipso-C (C-Cl) | - | ~132-134 |
| Quaternary C (C-OH) | - | ~141-143 |
| Hydroxyl OH | Variable | - |
Two-Dimensional (COSY, HSQC, NOESY) NMR for Comprehensive Structural Elucidation
For a more in-depth and unambiguous assignment of the NMR signals, two-dimensional NMR techniques are indispensable. weebly.comomicsonline.orgslideshare.net
Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar coupling relationships between protons, primarily those that are three bonds apart (³J-coupling). This would be instrumental in confirming the connectivity of the aromatic protons within each of the two phenyl rings. Cross-peaks in the COSY spectrum would link adjacent protons on the aromatic rings, allowing for a definitive assignment of their positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For this compound, this would definitively link the aromatic proton signals to their respective carbon atoms on both the p-tolyl and 4-chlorophenyl rings, as well as the methine proton to the methine carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of nuclei. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded or scalar-coupled. This would be particularly useful for determining the preferred conformation of the molecule in solution. For instance, correlations between the methine proton and the ortho-protons of the aromatic rings would provide insights into the rotational orientation of the phenyl groups.
Solid-State NMR Investigations for Conformation and Packing
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in the solid phase. rsc.org This technique can provide valuable information about the conformation of this compound in its crystalline state and how the molecules pack together. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique that would provide high-resolution spectra of the carbon atoms. The chemical shifts in the solid-state can differ from those in solution due to packing effects and the absence of molecular tumbling, offering insights into the local environment of each carbon atom within the crystal lattice. Furthermore, advanced ssNMR experiments can be used to measure internuclear distances and torsion angles, providing a detailed picture of the molecular conformation and intermolecular interactions in the solid state.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint" that is characteristic of its structure and bonding. cardiff.ac.ukmanchester.ac.uk
Assignment and Interpretation of Vibrational Modes
The IR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. The assignment of these bands can be made by comparison with the spectra of related compounds and with the aid of computational chemistry methods. nih.govresearchgate.netmdpi.com
Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 | Broad band indicative of the hydroxyl group, potentially involved in hydrogen bonding. |
| Aromatic C-H Stretch | 3000-3100 | Sharp bands corresponding to the stretching of C-H bonds on the phenyl rings. |
| Aliphatic C-H Stretch | 2850-3000 | Stretching vibrations of the methyl and methine C-H bonds. |
| C=C Aromatic Stretch | 1450-1600 | A series of bands characteristic of the carbon-carbon stretching within the phenyl rings. |
| C-O Stretch | 1000-1250 | Stretching vibration of the carbon-oxygen bond of the alcohol. |
| C-Cl Stretch | 600-800 | Stretching vibration of the carbon-chlorine bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for studying the electronic structure of molecules. For this compound, this analysis reveals transitions associated with the aromatic chromophores and the hydroxyl auxochrome.
The UV-Vis spectrum of this compound is primarily determined by its two aromatic rings—the chlorophenyl group and the methylphenyl (tolyl) group. The presence of non-bonding electrons on the hydroxyl group's oxygen atom also influences the spectral characteristics. The primary electronic transitions observed are π → π* and n → π*.
π → π Transitions:* These are high-energy transitions involving the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic rings. Substituted benzenes typically show two distinct π → π* absorption bands:
The E-band (Excitation band) appears at shorter wavelengths (around 200-230 nm) and has a high molar absorptivity (ε). It originates from the electronic transitions of the fully conjugated benzene ring system.
The B-band (Benzenoid band) appears at longer wavelengths (around 250-280 nm) and exhibits a lower molar absorptivity. This band is characterized by fine vibrational structure, which may be obscured in polar solvents. The substituents (-Cl and -CH₃) on the phenyl rings cause a bathochromic (red) shift in these bands compared to unsubstituted benzene.
The spectral characteristics are summarized in the table below.
Table 1: Predicted Electronic Transitions for this compound
| Transition Type | Associated Functional Group | Predicted Wavelength (λmax) Range | Relative Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* (E-band) | Aromatic Rings | ~220-240 nm | High |
| π → π* (B-band) | Aromatic Rings | ~260-280 nm | Low to Medium |
Solvatochromism describes the shift in the position of an absorption band in response to a change in the polarity of the solvent. wikipedia.org This effect is a valuable tool for understanding the nature of electronic transitions.
Hypsochromic Shift (Blue Shift): The n → π* transition of the hydroxyl group is expected to exhibit a hypsochromic shift as solvent polarity increases, particularly in protic solvents like ethanol (B145695) or water. wikipedia.org This is because the polar solvent molecules can form hydrogen bonds with the non-bonding electrons on the oxygen atom, stabilizing the ground state. This stabilization increases the energy gap between the ground (n) and excited (π*) states, resulting in absorption at a shorter wavelength.
Bathochromic Shift (Red Shift): The π → π* transitions of the aromatic rings are expected to show a slight bathochromic shift with increasing solvent polarity. wikipedia.org The excited state (π*) is generally more polar than the ground state (π). Therefore, polar solvents will stabilize the excited state more than the ground state, reducing the energy gap for the transition and shifting the absorption to a longer wavelength.
The anticipated solvatochromic effects are detailed in the following table.
Table 2: Predicted Solvatochromic Effects on this compound
| Transition Type | Solvent Type | Predicted Shift | Rationale |
|---|---|---|---|
| n → π* | Non-polar (e.g., Hexane) to Polar Protic (e.g., Ethanol) | Hypsochromic (Blue) Shift | Stabilization of the ground state non-bonding electrons by hydrogen bonding. |
Crystallographic Analysis of 4 Chloro 4 Methylbenzhydrol and Analogues
Polymorphism and Co-crystallization Research:No research on different crystalline forms (polymorphs) or co-crystals of 4-chloro-4'-methylbenzhydrol could be found.
It is possible that the crystal structure of this compound has been determined but not yet published or deposited in a public database like the Cambridge Structural Database (CSD). Further research or private communication with researchers in the field of small molecule crystallography may be necessary to obtain this information.
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation would reveal the conformational flexibility of 4-chloro-4'-methylbenzhydrol by modeling its dynamic behavior. This is particularly relevant for understanding the rotation around the single bonds connecting the phenyl rings to the central carbinol carbon.
The simulation would track the atomic trajectories, providing a detailed picture of how the molecule explores different shapes or conformations at a given temperature. This information is crucial for understanding how the molecule's shape might change in different environments and how this flexibility could influence its interactions with other molecules.
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry is widely used to predict spectroscopic parameters, which serves as a valuable aid in the structural elucidation of compounds.
Using methods like DFT, it is possible to calculate the theoretical infrared (IR) spectrum of this compound. These calculations identify the vibrational frequencies corresponding to specific molecular motions, such as the stretching of the O-H bond in the alcohol group or the C-Cl bond. Comparing the calculated frequencies with an experimental IR spectrum helps confirm the presence of key functional groups.
Similarly, nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted. These calculations provide theoretical values that, when compared to experimental data, can confirm the assigned structure of the molecule.
This table illustrates the kind of data generated from computational spectroscopic predictions for the molecule.
| Parameter Type | Functional Group / Atom | Hypothetical Predicted Value | Experimental Correlation |
| IR Frequency | O-H Stretch | 3650 cm⁻¹ | Corresponds to the alcohol functional group. |
| IR Frequency | C-Cl Stretch | 750 cm⁻¹ | Correlates with the chloro-substituted aromatic ring. |
| ¹³C NMR Shift | Carbinol Carbon (CH-OH) | 75 ppm | Aids in identifying the central carbon atom. |
| ¹H NMR Shift | Hydroxyl Proton (OH) | 2.5 ppm | Helps in assigning the proton of the alcohol group. |
Note: The values in this table are illustrative and intended to show the output of such calculations, not actual data for this compound.
Nonlinear Optical Properties Analysis
Theoretical calculations can be employed to predict the nonlinear optical (NLO) properties of molecules. These properties describe how a material responds to strong electromagnetic fields, such as those from a laser. For a molecule like this compound, which possesses aromatic rings with donor (methyl) and acceptor (chloro) substituents, there is potential for NLO activity.
Quantum chemical calculations can determine the molecular polarizability (α) and hyperpolarizabilities (β, γ), which are measures of the NLO response. A high hyperpolarizability value suggests that the material could be a candidate for applications in optoelectronic devices.
Reaction Pathway and Transition State Investigations
Computational chemistry is instrumental in exploring potential chemical reactions involving a molecule. For this compound, theoretical methods can be used to investigate reaction pathways, such as its oxidation to the corresponding benzophenone (B1666685) or its dehydration to form an alkene.
These studies involve calculating the potential energy surface of the reaction. This allows for the identification of transition states—the high-energy structures that exist transiently between reactants and products. By determining the energy barrier of the transition state, chemists can predict the feasibility and rate of a proposed reaction mechanism.
Advanced Research Applications in Chemical Synthesis and Materials Science
Role as Chemical Intermediates and Building Blocks in Complex Organic Synthesis Research
4-Chloro-4'-methylbenzhydrol is a key intermediate in the synthesis of more complex molecules. Its utility stems from the reactivity of its secondary alcohol group, which can be readily transformed into other functional groups. A primary application is its use as a direct precursor for the synthesis of the corresponding halide, 4-chloro-4'-methyl-benzhydryl chloride. figshare.com This conversion is typically achieved by treating the alcohol with a halogenating agent, such as thionyl chloride in a solvent like dichloromethane (B109758) at low temperatures. figshare.com
The synthesis of this compound itself often starts from its corresponding ketone, 4-chloro-4'-methylbenzophenone (B188998). oregonstate.edu The ketone is prepared via a Friedel-Crafts acylation reaction between 4-chlorobenzoyl chloride and toluene (B28343), using a Lewis acid catalyst like aluminum chloride. oregonstate.edu The subsequent reduction of the ketone's carbonyl group yields the target benzhydrol. This multi-step process highlights the compound's position as a crucial link in synthetic pathways.
Table 1: Synthetic Transformations Involving this compound
| Precursor/Reactant | Reagent(s) | Product | Research Area |
| This compound | Thionyl Chloride (SOCl₂) in Dichloromethane | 4-Chloro-4'-methyl-benzhydryl chloride figshare.com | Synthesis of Halogenated Intermediates |
| 4-Chloro-4'-methylbenzophenone | Reducing Agent (e.g., NaBH₄) | This compound | Ketone Reduction |
Precursors in Photochemical Studies and Photophysics Research
While direct photochemical studies on this compound are not extensively documented, its structural parent, 4-chloro-4'-methylbenzophenone, is highly relevant in photochemistry. Benzophenones are well-known for their photochemical properties, particularly as photoinitiators in polymerization reactions and in photoreduction processes. guidechem.com Upon absorption of UV light, benzophenones can enter an excited triplet state. orgsyn.org
In the presence of a hydrogen-donating solvent like isopropanol, this excited state can abstract a hydrogen atom, leading to the formation of a ketyl free radical. orgsyn.org The ultimate products of such reactions are often benzopinacols. orgsyn.org However, under certain conditions, the reaction can be stopped at the benzhydrol stage. Research on the photochemical reduction of 4-chloro-4'-methylbenzophenone has been conducted to explore these transformations. smolecule.com Therefore, this compound can be considered a potential product in the photoreduction of its parent ketone and a subject for studies on the stability and further reactions of photogenerated species.
Development of Chemical Probes for Academic Mechanistic Studies (non-biological)
The 4-chloro-4'-methylbenzhydryl framework is instrumental in fundamental studies of reaction mechanisms, particularly solvolysis. The solvolysis of benzhydryl halides in ionizing solvents is a classic example of a unimolecular nucleophilic substitution (SN1) reaction, proceeding through a carbocation intermediate. royalholloway.ac.uk
By converting this compound into its corresponding chloride, researchers can create a substrate to probe the electronic effects of the chloro and methyl substituents on the stability of the intermediate benzhydryl carbocation. royalholloway.ac.uk The rate of solvolysis is highly sensitive to the stability of this carbocation. royalholloway.ac.uk Comparing the solvolysis rates of (4-chlorophenyl)(4-methylphenyl)methyl chloride with other substituted benzhydryl chlorides allows for the quantification of substituent effects on reaction kinetics. royalholloway.ac.uk These studies are crucial for developing a deeper understanding of structure-reactivity relationships and the nature of intermediates in organic reactions. royalholloway.ac.uk
Table 2: Representative Kinetic Data for Solvolysis of Substituted Benzhydryl Chlorides
| Substituent (X) in (p-X-phenyl)benzyl chloride | Rate Constant (k) at 25°C (s⁻¹) | Activation Energy (ΔE) (kcal/mol) | Research Focus |
| H | 5.13 x 10⁻⁴ | 19.8 | Baseline for substituent effects royalholloway.ac.uk |
| 3-Bromo | 1.45 x 10⁻⁴ | 17.7 | Probing inductive effects royalholloway.ac.uk |
This data from a related system illustrates the methodology used in mechanistic studies for which this compound is a relevant precursor. royalholloway.ac.uk
Exploration in Materials Science Research (e.g., polymerizable monomers, coatings)
In materials science, the utility of this compound is explored based on the known applications of its structural relatives, particularly benzophenones. Substituted benzophenones are widely used as photoinitiators for UV-curable coatings and inks and as UV absorbers to protect polymers from degradation. guidechem.com
This compound offers potential as a monomer or a modifier in polymer synthesis. The hydroxyl group provides a reactive site for incorporation into polymer backbones, such as in the formation of polyesters or polyethers. The presence of a chlorine atom on one of the phenyl rings can impart specific properties to the resulting material, such as increased flame retardancy or a modified refractive index. Furthermore, the bulky, aromatic structure could enhance the thermal stability and mechanical properties of polymers into which it is incorporated. While still an area of academic exploration, its structure makes it a candidate for creating specialty polymers and functional coatings. guidechem.comutwente.nl
Environmental Fate and Degradation Mechanisms of Chlorinated Benzhydrols
Photodegradation Pathways (e.g., UV-induced processes)
Photodegradation, driven by the absorption of ultraviolet (UV) radiation from sunlight, represents a significant abiotic pathway for the transformation of many aromatic compounds. For chlorinated benzhydrols, this process can lead to the cleavage of chemical bonds and the formation of various transformation products.
The initiation of photodegradation typically involves the absorption of photons by the aromatic rings, leading to an electronically excited state. This excited molecule can then undergo several reactions, including direct photolysis or reaction with other photochemically generated species. For compounds like benzophenones, which are structurally related to benzhydrols, UV radiation can lead to the formation of benzopinacols. It is also known that certain benzimidazole (B57391) derivatives can be rapidly degraded by UV light, undergoing photochemical transformation to produce colored end-products google.com.
In the case of chlorinated aromatic compounds such as 4-chlorophenol, UV irradiation in the presence of photosensitizers or oxidizing agents like hydrogen peroxide can lead to rapid degradation mdpi.com. The process often involves the generation of highly reactive hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage northwestern.edu. For 4-Chloro-4'-methylbenzhydrol, it is plausible that UV radiation could induce the homolytic cleavage of the carbon-chlorine (C-Cl) bond, a common photodegradation pathway for many chlorinated organic compounds. This would result in the formation of a phenyl radical and a free chlorine atom. Another potential pathway is the photo-oxidation of the alcohol group, converting the benzhydrol to the corresponding benzophenone (B1666685).
The presence of other substances in the environment, such as natural organic matter, can influence the rate and pathway of photodegradation by acting as photosensitizers or by absorbing UV radiation, thereby shielding the target compound.
Biodegradation Mechanisms
The microbial breakdown of chlorinated benzhydrols is a key process in their removal from contaminated environments. This biodegradation is typically a slow process and often occurs through the concerted action of diverse microbial communities.
The biodegradation of complex chlorinated organic compounds is often accomplished by microbial consortia, where different species work synergistically to break down the parent compound and its metabolites. Studies on the degradation of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) and its structural analog p,p'-dichlorodiphenylmethane (DDM) provide insights into the potential microbial degradation of this compound.
Bacteria capable of degrading diphenylmethane, the unchlorinated parent structure of these compounds, have been isolated and shown to cometabolize chlorinated analogs researchgate.netresearchgate.net. For instance, a Hydrogenomonas species was found to cleave one of the aromatic rings of DDM to produce p-chlorophenylacetate nih.gov. Similarly, Pseudoxanthomonas sp. wax has been shown to co-metabolize DDT in the presence of other carbon sources researchgate.net. Pseudomonas putida has also been reported to convert bis(p-chlorophenyl)acetic acid to 4,4'-dichlorobenzhydrol (B164927) and 4,4'-dichlorobenzophenone (B107185) through cometabolism dtic.mil.
This process of cometabolism, where the microbe does not use the contaminant as a primary energy source, is common for highly chlorinated and recalcitrant compounds. The degradation of this compound in the environment would likely rely on such consortia, with different bacterial species contributing the necessary enzymes to sequentially break down the molecule.
| Bacterial Genus | Related Compound Degraded | Key Findings | Reference |
| Hydrogenomonas | p,p'-Dichlorodiphenylmethane (DDM) | Cleavage of one aromatic ring to form p-chlorophenylacetate. | nih.gov |
| Pseudoxanthomonas | DDT | Efficient co-metabolism in the presence of glucose. | researchgate.net |
| Pseudomonas | bis(p-chlorophenyl)acetic acid | Conversion to 4,4'-dichlorobenzhydrol and 4,4'-dichlorobenzophenone. | dtic.mil |
| Alcaligenes | DDM | Cometabolism during aerobic growth with diphenylmethane. | researchgate.net |
| Enterobacter | DDT | Reductive dechlorination during fermentation. | researchgate.net |
The breakdown of aromatic compounds by microorganisms is mediated by a series of enzymatic reactions. For chlorinated aromatic hydrocarbons, key enzymes include oxidoreductases, hydrolases, and dehalogenases nih.gov.
A critical step in the aerobic degradation of many aromatic compounds is the cleavage of the benzene (B151609) ring, which is often catalyzed by dioxygenase enzymes. Catechol dioxygenases, in particular, are responsible for the intradiol or extradiol cleavage of catechol and its substituted derivatives nih.gov. It is proposed that the degradation of this compound would involve an initial oxidation of the molecule to form a chlorinated catechol-like intermediate. This intermediate would then be a substrate for a catechol dioxygenase, leading to the opening of the aromatic ring and the formation of aliphatic acids that can be further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle.
Enzymes such as laccases and peroxidases, often produced by fungi, have also been shown to detoxify chlorinated phenolic compounds nih.gov. Dehalogenases play a crucial role in removing chlorine atoms from the aromatic ring, a step that often reduces the toxicity of the compound and makes it more amenable to further degradation. The enzymatic degradation of this compound would likely involve a multi-step pathway utilizing a variety of these enzymes.
| Enzyme Class | Function in Degradation of Chlorinated Aromatics | Potential Role in this compound Degradation |
| Oxidoreductases | Initial oxidation of the aromatic ring, hydroxylation. | Conversion of the benzhydrol to a benzophenone and formation of catechol-like intermediates. |
| Dehalogenases | Removal of chlorine atoms from the aromatic ring. | Dechlorination of the chlorophenyl ring. |
| Catechol Dioxygenases | Cleavage of the aromatic ring of catechol intermediates. | Cleavage of the chlorinated catechol intermediate. |
| Hydrolases | Cleavage of ester or ether bonds (if present). | Not directly applicable to the core structure, but could be involved in the degradation of more complex derivatives. |
The identification of intermediate products is key to elucidating the degradation pathway of a compound. Based on studies of structurally similar compounds like DDT and diphenylmethane, a plausible degradation pathway for this compound can be proposed.
The initial step in the microbial degradation is likely the oxidation of the secondary alcohol group to a ketone, forming 4-chloro-4'-methylbenzophenone (B188998). This transformation has been observed in the microbial metabolism of other benzhydrols dtic.mil. Subsequently, the diarylmethane structure may be cleaved. For example, the degradation of p,p'-dichlorodiphenylmethane by Hydrogenomonas yields p-chlorophenylacetic acid, indicating the cleavage of one of the phenyl-methane bonds and subsequent oxidation nih.gov.
Therefore, a likely degradation pathway for this compound would proceed through the following stages:
Oxidation of the alcohol to a ketone: this compound → 4-Chloro-4'-methylbenzophenone.
Cleavage of the diaryl structure: This could lead to the formation of 4-chlorobenzoic acid and p-toluic acid, or related intermediates.
Aromatic ring hydroxylation: The resulting chlorinated and methylated benzoic acids would likely be hydroxylated to form catechol-like intermediates.
Aromatic ring cleavage: The catechol intermediates would then be cleaved by dioxygenases, leading to aliphatic products that can enter central metabolism.
It is also possible that dechlorination occurs at an earlier stage in the pathway, depending on the specific microorganisms and enzymes involved.
Hydrolytic Stability and Transformation Studies
Hydrolytic stability refers to a compound's resistance to chemical decomposition in the presence of water. For chlorinated benzhydrols, the primary site for potential hydrolysis is the carbon-chlorine (C-Cl) bond. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
The hydrolytic stability of benzhydryl chlorides, which are structurally analogous, has been studied. These compounds can undergo solvolysis (reaction with the solvent, in this case, water) via a unimolecular (SN1) mechanism, which proceeds through a carbocation intermediate royalholloway.ac.uk. The stability of this carbocation is a key factor determining the rate of reaction. For this compound, the presence of the electron-withdrawing chlorine atom on one phenyl ring and the electron-donating methyl group on the other would influence the stability of a potential carbocation at the benzylic position.
Generally, the C-Cl bond on an aromatic ring is relatively stable and resistant to hydrolysis under typical environmental conditions. However, over long periods, or under more extreme pH conditions, slow hydrolysis to form the corresponding hydroxy-substituted benzhydrol could occur. It is also important to consider that transformation products from other degradation pathways, such as photodegradation or biodegradation, may have different hydrolytic stabilities than the parent compound.
Future Research Directions and Emerging Methodologies
Development of Green Chemistry Approaches for Synthesis
The synthesis of 4-Chloro-4'-methylbenzhydrol and its parent compound, 4-Chloro-4'-methylbenzophenone (B188998), has traditionally relied on methods like the Friedel-Crafts acylation. oregonstate.edu This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, and chlorinated solvents. While effective, these conventional methods often generate significant waste and utilize hazardous materials, prompting a shift towards more environmentally benign alternatives. mlsu.ac.inmdpi.com
Green chemistry principles are increasingly being applied to the synthesis of organic compounds to mitigate their environmental impact. mdpi.comimist.masemanticscholar.org Future research will likely focus on several key areas to develop greener synthetic routes for this compound:
Solvent-Free and Alternative Solvents: A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. mlsu.ac.in Research into solvent-free reaction conditions, or the use of greener solvents like water or ionic liquids, is a promising avenue. imist.masemanticscholar.org For instance, carrying out reactions in aqueous media can significantly reduce the reliance on volatile and toxic organic solvents. imist.ma
Catalyst Innovation: The development of recyclable and less toxic catalysts is another critical area. mygreenlab.org This includes exploring solid acid catalysts or enzyme-based catalysts that can be easily separated from the reaction mixture and reused, thereby improving atom economy and reducing waste. mdpi.com
Energy Efficiency: Investigating energy-efficient synthetic methods, such as microwave-assisted or ultrasound-assisted synthesis, can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. mdpi.comsemanticscholar.org
Renewable Feedstocks: A long-term goal in green chemistry is the utilization of renewable feedstocks instead of petroleum-based starting materials. mlsu.ac.in While challenging for a compound like this compound, research into bio-based aromatic compounds could eventually provide a more sustainable starting point for its synthesis.
The table below outlines some green chemistry approaches and their potential benefits for the synthesis of benzhydrol derivatives.
| Green Chemistry Approach | Potential Benefits |
| Use of aqueous media | Avoids chlorinated solvents, potentially faster reaction times. imist.ma |
| Solvent-free procedures | Reduces solvent waste, can be more atom-efficient. imist.ma |
| Recyclable catalysts | Minimizes catalyst waste, improves cost-effectiveness. mdpi.com |
| Microwave/Ultrasound assistance | Reduces reaction times and energy consumption. mdpi.comsemanticscholar.org |
Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical research, offering powerful tools for compound design, property prediction, and synthesis optimization. mdpi.comresearchgate.netnih.gov For this compound and its derivatives, AI and ML can accelerate the discovery and development of new molecules with desired properties. ijisae.org
Key applications of AI and ML in this context include:
Predictive Modeling: Machine learning models can be trained on existing data to predict the physicochemical properties, reactivity, and potential biological activity of novel benzhydrol derivatives. mdpi.comijisae.org This allows researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing, saving significant time and resources. nih.gov
Generative Models: AI can be used to design new molecules with specific target properties. ijisae.org By learning the relationships between chemical structure and function, generative models can propose novel benzhydrol derivatives that are optimized for a particular application.
Synthesis Pathway Prediction: AI algorithms can analyze known chemical reactions to predict optimal synthetic routes for new compounds, including this compound derivatives. mdpi.com This can help chemists design more efficient and sustainable synthetic strategies.
Data-Driven Discovery: The vast amount of data generated in chemical research can be leveraged by AI to identify previously unrecognized patterns and relationships, leading to new scientific insights and the discovery of novel compounds and reactions. researchgate.net
The integration of AI and ML into the research and development pipeline for benzhydrol derivatives holds immense potential for accelerating innovation and improving the efficiency of the discovery process. nih.gov
Exploration of Novel Derivatization Reactions for Diverse Chemical Libraries
The chemical structure of this compound, with its reactive hydroxyl group and substituted phenyl rings, provides a versatile scaffold for the synthesis of a wide range of derivatives. The exploration of novel derivatization reactions is crucial for expanding the chemical space around this core structure and generating diverse chemical libraries for various applications.
Future research in this area will likely focus on:
Developing New Catalytic Systems: The use of novel catalysts can enable new types of chemical transformations on the benzhydrol core, leading to the synthesis of previously inaccessible derivatives.
Combinatorial Chemistry Approaches: High-throughput synthesis techniques can be employed to rapidly generate large libraries of this compound derivatives with systematic variations in their structure.
Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a diverse set of derivatives, researchers can establish clear structure-activity relationships, which are essential for the rational design of compounds with optimized properties. acs.org This information is critical for applications in medicinal chemistry and materials science.
Click Chemistry: The application of "click" reactions, which are known for their high efficiency and selectivity, can be a powerful tool for the rapid and reliable synthesis of complex benzhydrol derivatives.
The generation of diverse chemical libraries based on the this compound scaffold will be instrumental in exploring the full potential of this class of compounds in various scientific and industrial fields.
Advanced Analytical Techniques for Trace Analysis and Mechanistic Studies
A thorough understanding of the properties and behavior of this compound requires sophisticated analytical techniques capable of trace-level detection and detailed mechanistic investigation. The development and application of advanced analytical methods are essential for quality control, environmental monitoring, and elucidating reaction mechanisms.
Emerging trends in the analytical chemistry of benzhydrol derivatives include:
Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) provides a powerful tool for the separation, identification, and quantification of this compound and its derivatives, even in complex matrices. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS allows for the precise determination of the molecular formula of a compound, which is invaluable for the unambiguous identification of novel derivatives and reaction intermediates. uniroma1.it
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional NMR, can provide detailed information about the molecular structure and conformation of this compound and its derivatives.
Miniaturized and On-line Analytical Systems: The development of miniaturized analytical devices and on-line monitoring systems can enable real-time analysis of chemical reactions, providing valuable insights into reaction kinetics and mechanisms. core.ac.uk These techniques also offer the advantage of reduced solvent and sample consumption. nih.gov
The table below summarizes some advanced analytical techniques and their applications in the study of benzhydrol derivatives.
| Analytical Technique | Application |
| HPLC-MS/GC-MS | Separation, identification, and quantification in complex mixtures. nih.govmdpi.com |
| HRMS | Unambiguous determination of molecular formula. uniroma1.it |
| Advanced NMR | Detailed structural and conformational analysis. |
| Miniaturized Systems | Real-time reaction monitoring, reduced sample consumption. nih.govcore.ac.uk |
Sustainability Aspects in the Life Cycle of Benzhydrol Derivatives
Ensuring the environmental sustainability of chemical products requires a holistic approach that considers their entire life cycle, from production to disposal. elsevier.comwbcsd.org For this compound and its derivatives, future research will need to address several key sustainability aspects:
Life Cycle Assessment (LCA): Conducting comprehensive LCAs will be crucial to quantify the environmental impact of these compounds. elsevier.commdpi.com LCA evaluates the resource consumption, energy usage, and emissions associated with each stage of a product's life, providing a scientific basis for identifying areas for improvement. wbcsd.org
Biodegradability and Ecotoxicity: Designing benzhydrol derivatives that are readily biodegradable and have low ecotoxicity is a key principle of sustainable chemistry. mygreenlab.org Research into the environmental fate and effects of these compounds will be essential to minimize their potential for long-term environmental persistence and harm.
Circular Economy Principles: The transition from a linear "take-make-dispose" model to a circular economy is a major goal for the chemical industry. elsevier.com For benzhydrol derivatives, this could involve developing methods for recycling and reusing these compounds or their degradation products, thereby minimizing waste and conserving resources. rsc.org
Process Mass Intensity (PMI): A key metric in green chemistry, PMI, which is the ratio of the total mass of materials used to the mass of the final product, should be minimized. mygreenlab.org This encourages the development of more efficient and less wasteful chemical processes.
By integrating sustainability considerations into the design, synthesis, and application of this compound and its derivatives, the chemical industry can move towards a more environmentally responsible future.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-4'-methylbenzhydrol, and how can researchers optimize reaction conditions?
- Methodological Answer :
- Route 1 : Friedel-Crafts alkylation of 4-methylbenzene with 4-chlorobenzaldehyde in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progression via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
- Route 2 : Reduction of 4-chloro-4'-methylbenzophenone using NaBH₄ or LiAlH₄ in ethanol. Optimize stoichiometry (e.g., 1:2 ketone:reductant ratio) and temperature (0–25°C) to minimize side products .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (reduction) | Prevents over-reduction |
| Catalyst Loading | 10 mol% AlCl₃ (alkylation) | Enhances regioselectivity |
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use C18 column (mobile phase: methanol/water 70:30) to assess purity (>98%) .
- NMR : Confirm structure via ¹H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 5.8 ppm for hydroxyl proton) and ¹³C NMR (δ 70–75 ppm for benzhydrol carbon) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 232.06) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water (4:1) for high recovery (85–90% yield).
- Column Chromatography : Silica gel with hexane:ethyl acetate (8:2) gradient. Monitor fractions by UV absorption at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers. Compare retention times with racemic standards .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in dichloromethane/hexane .
- Case Study : Discrepancies in diastereomer ratios (e.g., 60:40 vs. 75:25) may arise from solvent polarity effects—test toluene (non-polar) vs. THF (polar) .
Q. What are the degradation pathways of this compound under oxidative conditions, and how can they be monitored?
- Methodological Answer :
- Oxidative Stability Assay : Expose to H₂O₂/Fe²⁺ (Fenton’s reagent) and analyze products via LC-MS. Major degradation products include 4-chloro-4'-methylbenzophenone (m/z 230.02) and chlorinated quinones .
- Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 280 nm) to track degradation rates.
| Condition | Half-Life (h) | Major Product |
|---|---|---|
| pH 7, 25°C | 48 | Benzophenone |
| pH 3, 40°C | 12 | Chloroquinone |
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic substitution sites (e.g., para-chloro group directs further substitution) .
- Molecular Dynamics : Simulate solvent interactions to model nucleophilic attack pathways (e.g., ethanol vs. DMF) .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Impervious gloves (nitrile), goggles, and lab coats. Use fume hoods for synthesis/purification steps .
- Waste Disposal : Neutralize acidic/byproduct residues with NaHCO₃ before disposal .
Q. How should researchers design kinetic studies to investigate the compound’s stability in solution?
- Methodological Answer :
- Accelerated Stability Testing : Store solutions at 40°C/75% RH and sample at intervals (0, 1, 3, 7 days). Analyze via HPLC for degradation .
- Arrhenius Plot : Calculate activation energy (Eₐ) using rate constants at 25°C, 40°C, and 60°C .
Data Contradictions & Troubleshooting
Q. Why do reported melting points for this compound vary (e.g., 98–102°C vs. 105–107°C)?
- Methodological Answer :
- Impurity Analysis : Trace solvents (e.g., residual ethanol) depress melting points. Dry samples under vacuum (0.1 mmHg, 24 h) .
- Polymorphism Screening : Use DSC to detect crystalline forms. Anneal samples at 80°C to stabilize the dominant polymorph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
